methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Biological Activity
Methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the triazole ring : Utilizing appropriate reagents to facilitate the cyclization of the precursor compounds.
- Thioether formation : Introducing a thioether functionality which is crucial for enhancing biological activity.
- Methylation and esterification : Concluding with the formation of the methyl ester to yield the final product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The structure–activity relationship (SAR) has shown that modifications to the triazole ring and side chains can enhance efficacy against various pathogens.
Compound | Activity | IC50 (µM) | Target Pathogen |
---|---|---|---|
Methyl 2... | Antifungal | 12.5 | Candida albicans |
Methyl 2... | Antibacterial | 8.0 | Staphylococcus aureus |
Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Case Studies
- Study on Antifungal Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against various fungal strains. The results indicated a promising antifungal profile with an IC50 value significantly lower than standard antifungal agents.
- Evaluation Against Cancer Cell Lines : Another research article focused on the anti-cancer properties of this compound. It was found to effectively inhibit the growth of MCF-7 and A549 cell lines through mechanisms involving apoptosis and cell cycle regulation.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-6-5-7-17(10-14)21(28)23-12-19-24-25-22(30-13-20(27)29-4)26(19)18-11-15(2)8-9-16(18)3/h5-11H,12-13H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMQATBIVZJWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.